molecular formula C16H12Cl2N2O3S2 B2468795 N-(4,5-dichlorobenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide CAS No. 886925-61-7

N-(4,5-dichlorobenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide

Cat. No. B2468795
CAS RN: 886925-61-7
M. Wt: 415.3
InChI Key: OWBAVFYCOLOXOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4,5-dichlorobenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide is a chemical compound that has been extensively studied for its potential use in scientific research. It is a benzamide derivative that has been found to have a range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.

Scientific Research Applications

Cardiac Electrophysiological Activity

N-substituted imidazolylbenzamides or benzene-sulfonamides, which are structurally related to N-(4,5-dichlorobenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide, have been studied for their cardiac electrophysiological activity. These compounds have shown potency comparable to sematilide, a selective class III agent, indicating the potential of the 1H-imidazol-1-yl moiety in producing class III electrophysiological activity in the N-substituted benzamide series. One such compound demonstrated efficacy in in vivo models of reentrant arrhythmias (Morgan et al., 1990).

Antimicrobial and Antifungal Action

Sulfonyl-substituted nitrogen-containing heterocyclic systems, including derivatives similar to N-(4,5-dichlorobenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide, have been synthesized and found to exhibit sensitivity to both Gram-positive and Gram-negative bacteria. Additionally, these substances have shown antifungal activity against Candida albicans, highlighting their potential as antimicrobial and antifungal agents (Sych et al., 2019).

Antiviral Activity

Compounds structurally related to N-(4,5-dichlorobenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide have been synthesized and evaluated for antiviral activity. Some of these compounds have shown anti-tobacco mosaic virus activity, suggesting their potential use in antiviral therapies (Chen et al., 2010).

Antimalarial Activity and COVID-19 Drug Potential

N-substituted acetamide derivatives, including benzothiazol-2-ylthio derivatives, have been explored for antimalarial activity. These compounds, with structures similar to N-(4,5-dichlorobenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide, have demonstrated potential antimalarial effects. Furthermore, molecular docking studies have suggested their possible application as COVID-19 drugs (Fahim & Ismael, 2021).

properties

IUPAC Name

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O3S2/c1-2-25(22,23)12-6-4-3-5-9(12)15(21)20-16-19-14-11(24-16)8-7-10(17)13(14)18/h3-8H,2H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWBAVFYCOLOXOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC3=C(S2)C=CC(=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,5-dichlorobenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide

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